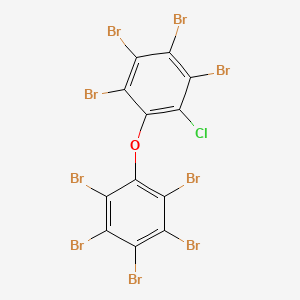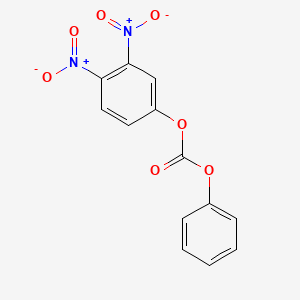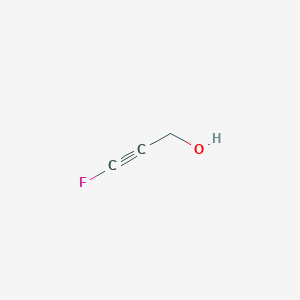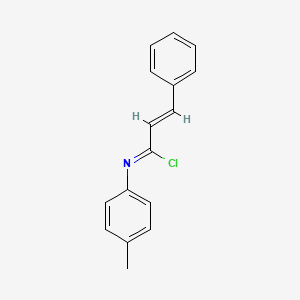
Phosphoric acid, 1-(p-chlorobenzyloxycarbonyl)-1-propen-2-yl diethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphoric acid, 1-(p-chlorobenzyloxycarbonyl)-1-propen-2-yl diethyl ester is an organic compound with a complex structure It is characterized by the presence of a phosphoric acid ester group, a chlorobenzyloxycarbonyl group, and a propenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, 1-(p-chlorobenzyloxycarbonyl)-1-propen-2-yl diethyl ester typically involves multiple steps. One common method includes the reaction of diethyl phosphite with 1-(p-chlorobenzyloxycarbonyl)-1-propen-2-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions
Phosphoric acid, 1-(p-chlorobenzyloxycarbonyl)-1-propen-2-yl diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the removal of the chlorobenzyloxycarbonyl group.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce simpler phosphoric acid esters.
科学研究应用
Phosphoric acid, 1-(p-chlorobenzyloxycarbonyl)-1-propen-2-yl diethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of phosphoric acid, 1-(p-chlorobenzyloxycarbonyl)-1-propen-2-yl diethyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include phosphorylation and dephosphorylation reactions, which are crucial in various biological processes.
相似化合物的比较
Similar Compounds
- Phosphoric acid, diethyl ester
- Phosphoric acid, 1-(p-methoxybenzyloxycarbonyl)-1-propen-2-yl diethyl ester
- Phosphoric acid, 1-(p-nitrobenzyloxycarbonyl)-1-propen-2-yl diethyl ester
Uniqueness
Phosphoric acid, 1-(p-chlorobenzyloxycarbonyl)-1-propen-2-yl diethyl ester is unique due to the presence of the chlorobenzyloxycarbonyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and suitable for specialized applications in research and industry.
属性
CAS 编号 |
64050-63-1 |
|---|---|
分子式 |
C15H20ClO6P |
分子量 |
362.74 g/mol |
IUPAC 名称 |
(4-chlorophenyl)methyl (E)-3-diethoxyphosphoryloxybut-2-enoate |
InChI |
InChI=1S/C15H20ClO6P/c1-4-20-23(18,21-5-2)22-12(3)10-15(17)19-11-13-6-8-14(16)9-7-13/h6-10H,4-5,11H2,1-3H3/b12-10+ |
InChI 键 |
SHXULRYOHAXOJS-ZRDIBKRKSA-N |
手性 SMILES |
CCOP(=O)(OCC)O/C(=C/C(=O)OCC1=CC=C(C=C1)Cl)/C |
规范 SMILES |
CCOP(=O)(OCC)OC(=CC(=O)OCC1=CC=C(C=C1)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14483393.png)

![1,3-Dimethyl-7-[(morpholin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14483400.png)





![Methyl 2-[4-(4-chloro-2-cyanophenoxy)phenoxy]propanoate](/img/structure/B14483429.png)



![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol](/img/structure/B14483453.png)
![(12bS)-3,4,6,7,12,12b-Hexahydroindolo[2,3-a]quinolizin-2(1H)-one](/img/structure/B14483470.png)
